N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE
Overview
Description
N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE is a chemical compound with the molecular formula C15H17NO2. It is known for its unique structure, which includes a naphthalene ring and an ethyl group attached to a propanamide backbone. This compound is used primarily in research settings and has various applications in chemistry and biology.
Mechanism of Action
Target of Action
The primary target of N-Ethyl-2-[(naphthalen-1-yl)oxy]propanamide is the Transient Receptor Potential Melastatin 4 (TRPM4) . TRPM4 is a potential target for cancer and other human diseases .
Mode of Action
N-Ethyl-2-[(naphthalen-1-yl)oxy]propanamide interacts with its target, TRPM4, by inhibiting its function
Biochemical Pathways
TRPM4 is involved in various cellular processes, including cell proliferation and death, making it a potential target for cancer treatment .
Result of Action
Given its interaction with trpm4, it can be inferred that it may have an impact on cellular processes regulated by trpm4, such as cell proliferation and death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE typically involves the reaction of naphthalene-1-ol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The resulting ester is then converted to the amide using ethylamine under appropriate conditions .
Industrial Production Methods
The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-(naphthalen-1-yloxy)propanamide: Similar structure but with two ethyl groups attached to the nitrogen atom.
Methyl 2-(naphthalen-1-yloxy)propanoate: An ester derivative with a methyl group instead of an ethyl group
Uniqueness
N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE is unique due to its specific ethyl group and amide functionality, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in research for exploring new chemical reactions and biological activities .
Properties
IUPAC Name |
N-ethyl-2-naphthalen-1-yloxypropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-16-15(17)11(2)18-14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,3H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSGLIDSUFDSLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)OC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589897 | |
Record name | N-Ethyl-2-[(naphthalen-1-yl)oxy]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38641-90-6 | |
Record name | N-Ethyl-2-[(naphthalen-1-yl)oxy]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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